Obafistat Obafistat Obafistat is an aldo-keto reductase AKR1C3 inhibitor.
Brand Name: Vulcanchem
CAS No.: 2160582-57-8
VCID: VC0537915
InChI: InChI=1S/C15H16FN5O3S/c16-10-2-1-3-13(6-10)25(23,24)21-11-4-5-12(21)9-20(8-11)15(22)14-7-17-19-18-14/h1-3,6-7,11-12H,4-5,8-9H2,(H,17,18,19)/t11-,12+
SMILES: C1CC2CN(CC1N2S(=O)(=O)C3=CC=CC(=C3)F)C(=O)C4=NNN=C4
Molecular Formula: C15H16FN5O3S
Molecular Weight: 365.3834

Obafistat

CAS No.: 2160582-57-8

Cat. No.: VC0537915

Molecular Formula: C15H16FN5O3S

Molecular Weight: 365.3834

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Obafistat - 2160582-57-8

Specification

CAS No. 2160582-57-8
Molecular Formula C15H16FN5O3S
Molecular Weight 365.3834
IUPAC Name [(1S,5R)-8-(3-fluorophenyl)sulfonyl-3,8-diazabicyclo[3.2.1]octan-3-yl]-(2H-triazol-4-yl)methanone
Standard InChI InChI=1S/C15H16FN5O3S/c16-10-2-1-3-13(6-10)25(23,24)21-11-4-5-12(21)9-20(8-11)15(22)14-7-17-19-18-14/h1-3,6-7,11-12H,4-5,8-9H2,(H,17,18,19)/t11-,12+
Standard InChI Key MQFQQVWKRIYYPY-UHFFFAOYSA-N
SMILES C1CC2CN(CC1N2S(=O)(=O)C3=CC=CC(=C3)F)C(=O)C4=NNN=C4
Appearance Solid powder

Introduction

Chemical Properties and Structure

Obafistat presents as a complex heterocyclic molecule with specific structural features that contribute to its biological activity. Understanding these chemical properties is essential for appreciating its mechanism of action and pharmaceutical potential.

Molecular Structure

Obafistat features a 1,2,3-triazole ring connected via a methanone linkage to a 3,8-diazabicyclo[3.2.1]octane scaffold. The molecule contains a 3-fluorophenylsulfonyl group attached to the bicyclic system. This unique arrangement of functional groups contributes to its high specificity for the AKR1C3 enzyme .

Physical and Chemical Characteristics

The compound has been thoroughly characterized, with its key properties summarized in Table 1:

PropertyValueSource
Molecular FormulaC₁₅H₁₆FN₅O₃S
Molecular Weight365.38 g/mol
IUPAC Name[(1S,5R)-8-(3-fluorophenyl)sulfonyl-3,8-diazabicyclo[3.2.1]octan-3-yl]-(2H-triazol-4-yl)methanone
CAS Number2160582-57-8
Physical StateSolid
Density1.533 g/cm³ (Predicted)
Solubility in DMSO62.5 mg/mL (171.05 mM)

The sodium salt form of Obafistat (Obafistat sodium, CAS: 2160584-07-4) has also been characterized with a molecular weight of 387.4 g/mol and formula C₁₅H₁₅FN₅NaO₃S .

Structure-Activity Relationship

The structure of Obafistat incorporates several key features that contribute to its high potency against AKR1C3:

  • The 1,2,3-triazole ring serves as a crucial pharmacophore for binding to the enzyme active site

  • The fluorophenyl moiety enhances binding affinity through specific interactions with the enzyme pocket

  • The bicyclic scaffold provides a rigid structural framework that positions the active groups appropriately for enzyme interaction

  • The sulfonyl group contributes to both solubility and target recognition

Pharmacological Properties

The pharmacological profile of Obafistat is primarily defined by its exceptional inhibitory activity against aldo-keto reductase AKR1C3.

Enzyme Inhibition Potency

Obafistat demonstrates remarkable potency as an AKR1C3 inhibitor with an IC50 value of 1.2 nM for human AKR1C3 as documented in patent WO2017202817A1 . This places it among the most potent inhibitors known for this enzyme target, surpassing many previously reported compounds. This exceptional inhibitory activity forms the basis for its potential therapeutic applications.

Mechanism of Action

Obafistat exerts its biological effects through potent inhibition of aldo-keto reductase AKR1C3, an enzyme that plays critical roles in steroid metabolism and prostaglandin biosynthesis.

AKR1C3 Inhibition

The primary mechanism of action for Obafistat involves competitive inhibition of AKR1C3, which catalyzes the reduction of carbonyl groups in various substrates, including steroids and prostaglandins. By inhibiting this enzymatic activity, Obafistat can modulate the conversion of androstenedione to testosterone and prostaglandin D2 to prostaglandin F2α .

Implications for Hormone Metabolism

AKR1C3 plays a significant role in steroid hormone biosynthesis, particularly in the production of testosterone and estradiol. By inhibiting AKR1C3, Obafistat may reduce the intratumoral formation of testosterone in hormone-dependent cancers, potentially offering a therapeutic approach for conditions such as castration-resistant prostate cancer .

Research Applications

The exceptional potency and selectivity of Obafistat make it a valuable tool in research contexts focused on understanding AKR1C3 biology and developing potential therapeutic strategies.

Cancer Research

Obafistat has been identified as a compound with potential applications in hormone-dependent cancer research. AKR1C3 is often overexpressed in hormone-dependent cancers, including prostate cancer and certain breast cancer subtypes. The enzyme's role in local steroid hormone production makes it an attractive target for developing novel therapeutic approaches .

Inflammatory Disease Models

Beyond cancer applications, Obafistat may also have relevance in studying inflammatory conditions. AKR1C3 is involved in prostaglandin metabolism, converting prostaglandin D2 to prostaglandin F2α, which has pro-inflammatory effects. Inhibiting this conversion with compounds like Obafistat could provide insights into anti-inflammatory interventions .

Analytical Properties

For researchers working with Obafistat, analytical characterization is essential for confirming compound identity and purity.

Current Status and Future Perspectives

Obafistat represents an important addition to the pharmacological toolkit for studying AKR1C3 biology and developing potential therapeutic interventions.

Research Tool Status

Currently, Obafistat appears to be primarily utilized as a research tool, with multiple commercial vendors offering the compound for laboratory use. Its exceptional potency makes it valuable for investigating AKR1C3 function in various biological systems and disease models .

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